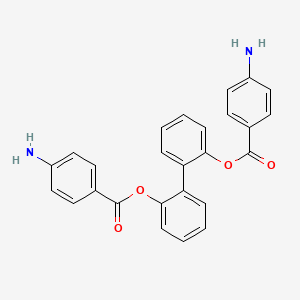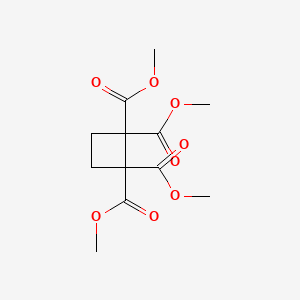![molecular formula C19H15N3O4S B5514524 2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5514524.png)
2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and analysis of complex organic compounds like "2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate" are pivotal in the field of organic chemistry, offering insights into novel chemical structures and reactions. These studies contribute significantly to our understanding of molecular interactions and the development of new materials and pharmaceuticals.
Synthesis Analysis
The synthesis of similar compounds involves intricate chemical reactions, often starting with a base molecule which is then modified through various chemical processes. For instance, the synthesis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile by Al‐Refai et al. (2016) showcases the complexity of these syntheses, involving condensation reactions under specific conditions to introduce different functional groups to the base molecule (Al‐Refai et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is determined using various spectroscopic methods and X-ray crystallography. The study by Al‐Refai et al. (2016) also detailed the structural characterization, revealing the molecular formula and the arrangement of atoms and functional groups through mass spectrometry, NMR spectroscopy, and crystallography, highlighting the orthorhombic crystalline structure (Al‐Refai et al., 2016).
Chemical Reactions and Properties
Chemical properties of these compounds are closely related to their structure and functional groups. For instance, the presence of methoxy and thiophene groups can influence the reactivity, enabling specific chemical reactions. The methoxycarbonylation reactions, as discussed by Aguirre et al. (2007), exemplify how palladium complexes catalyze the transformation of alkenes, demonstrating the intricate balance between catalytic activity and the structural components of the molecule (Aguirre et al., 2007).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystallinity, are crucial for understanding the behavior of these compounds under different conditions. These properties are often determined experimentally and are essential for the application of these compounds in various fields.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, define the applications and handling of these compounds. Studies like those by Aguirre et al. (2007) provide valuable insights into the reactivity and potential applications of these molecules in catalysis and synthesis (Aguirre et al., 2007).
科学的研究の応用
Catalytic Applications
The use of palladium complexes in catalyzing methoxycarbonylation reactions of alkenes and alkynes highlights a potential area of application for related compounds. These catalytic processes are essential in synthesizing esters and diesters, which are valuable intermediates in organic synthesis and industrial processes. For instance, the methoxycarbonylation of phenylethyne catalyzed by Pd complexes shows high activity and regioselectivity, producing unusual linear products like methyl cinnamate (A. A. Núñez Magro et al., 2010). Similarly, palladium complexes with P,N-donor ligands have been shown to catalyze the conversion of styrene into methyl phenylpropanoates with high chemoselectivity and regioselectivity (P. Aguirre et al., 2007).
Antimicrobial and Antioxidant Studies
Compounds with related structural motifs have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have shown excellent antibacterial and antifungal properties, as well as significant antioxidant potential (K. Raghavendra et al., 2016).
Material Science and Electrochromic Devices
In material science, particularly in the development of electrochromic devices, compounds featuring thiophene units play a crucial role. For instance, polymers derived from dithienylpyrroles have been utilized in high-contrast electrochromic devices, indicating the potential for related compounds to contribute to advancements in smart materials and display technologies (Yuh-Shan Su et al., 2017).
Safety and Hazards
特性
IUPAC Name |
[2-methoxy-4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-25-16-11-13(12-21-22-18(23)14-5-2-3-9-20-14)7-8-15(16)26-19(24)17-6-4-10-27-17/h2-12H,1H3,(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXQUXQEMWGDHF-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=N2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=N2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-methoxy-4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] thiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5514451.png)
![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]benzamide](/img/structure/B5514465.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5514497.png)

![3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5514507.png)

![5-[(1-ethyl-6-oxo-3-piperidinyl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5514525.png)
![4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5514526.png)
![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5514533.png)
![2-[(4-chlorophenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5514540.png)
![8-fluoro-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5514550.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5514558.png)
